molecular formula C18H11N3OS2 B2611681 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-71-0

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2611681
CAS No.: 681174-71-0
M. Wt: 349.43
InChI Key: LDVMHNZRCAFINX-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetic hybrid molecule designed for pharmaceutical research, incorporating two privileged heterocyclic scaffolds: the 8H-indeno[1,2-d]thiazole and the benzothiazole. This structure is of significant interest in medicinal chemistry due to the proven biological activities of its core components. The 8H-indeno[1,2-d]thiazole scaffold has been identified as a novel pharmacophore for inhibiting SARS-CoV-2 3CLpro (Main protease), a key enzyme essential for viral replication. Research indicates that derivatives of this scaffold can exhibit inhibitory activity in the low micromolar range, making them a promising prototype for the development of antiviral agents . Furthermore, the benzothiazole nucleus is a widely recognized structural component in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects . Benzothiazole-based compounds have been found to be effective in the treatment of various diseases, and the exploration of their pharmacological properties continues to be an exciting area of research . The integration of these two frameworks into a single molecule, connected by a carboxamide linker, represents a strategy of molecular hybridization aimed at enhancing biological properties or achieving multi-target activity. This compound is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS2/c22-17(11-5-6-13-14(8-11)23-9-19-13)21-18-20-16-12-4-2-1-3-10(12)7-15(16)24-18/h1-6,8-9H,7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMHNZRCAFINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the indeno-thiazole core, followed by functionalization to introduce the benzo[d]thiazole and carboxamide groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural configuration that combines elements of indeno-thiazole and benzo-thiazole. Its synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dichloromethane to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure and functional groups present in the compound.

Biological Activities

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key applications include:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme crucial for viral replication. Preliminary findings indicate an IC50 value of approximately 1.28 μM against this target, suggesting its efficacy in reducing viral loads and potentially aiding in the development of antiviral therapies .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell division and lipid biosynthesis, similar to established antibiotics .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro, with some derivatives showing promising results against breast cancer cell lines .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to related compounds:

Compound Name Biological Activity IC50/Zone of Inhibition Target Pathogen/Cell Line
This compoundAntiviralIC50 = 1.28 μMSARS-CoV-2
Benzothiazole Derivative AAntimicrobialZone of inhibition = 10 mm (E. coli)E. coli
Benzothiazole Derivative BAnticancerIC50 = 5 μMMCF7 Breast Cancer Cells

Case Study 1: Antiviral Screening

A study focused on evaluating the antiviral properties of this compound revealed its effectiveness in inhibiting viral replication by targeting the 3CL pro enzyme. This finding positions the compound as a promising candidate for further development as an antiviral drug.

Case Study 2: Anticancer Evaluation

In vitro studies on various derivatives of this compound demonstrated notable anticancer effects against multiple cancer cell lines, including breast cancer (MCF7). The compounds were subjected to Sulforhodamine B assays to assess their cytotoxicity and potential therapeutic applications .

Mechanism of Action

The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of viral proteases, it binds to the active site of the enzyme, preventing it from processing viral proteins necessary for replication. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and sometimes covalent modifications of the enzyme .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparison of Key Structural Analogues

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application References
N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide Indeno[1,2-d]thiazole + benzo[d]thiazole Carboxamide linkage at position 6 of benzothiazole Potential antiviral (SARS-CoV-2 inhibition inferred)
N-(6-Methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7d) Indeno[1,2-d]thiazole + benzamide 3,5-Dimethoxybenzamide; 6-methoxy on indenothiazole SARS-CoV-2 inhibition (IC₅₀ = 2.1 μM)
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) Benzothiazole + piperidine 4-Chlorophenyl; carbamoylpiperidine substitution Hsp90 C-terminal inhibition (IC₅₀ = 0.8 μM)
3-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7i) Indeno[1,2-d]thiazole + fluorobenzamide 3-Fluoro substitution; 6-methoxy on indenothiazole Moderate antiviral activity (IC₅₀ = 5.3 μM)
2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (6) Benzothiazole + carboxamide 2-Amino; 4-chlorophenyl Intermediate for further functionalization
Key Findings and Trends

Indenothiazole vs. Benzothiazole-6-carboxamides with piperidine substituents (e.g., 8l) demonstrate high potency against Hsp90 due to optimized hydrogen-bonding interactions with the C-terminal domain .

Substituent Effects: Methoxy Groups: Methoxy substituents on the indenothiazole ring (e.g., 7d, 7i) improve solubility and bioavailability. Compound 7d (IC₅₀ = 2.1 μM) outperforms 7i (IC₅₀ = 5.3 μM) in SARS-CoV-2 inhibition, suggesting para-methoxy positioning enhances activity . Halogenation: Chloro substituents (e.g., in 8l) increase lipophilicity and target affinity, critical for Hsp90 inhibition .

Carboxamide Linkage :

  • The benzo[d]thiazole-6-carboxamide group in the target compound provides a distinct hydrogen-bonding profile compared to benzamide derivatives (e.g., 7d). This may influence binding kinetics in viral protease inhibition .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antiviral properties against SARS-CoV-2 and potential applications in drug development.

Structural Characteristics

The compound features a unique structural framework characterized by an indeno-thiazole moiety and a benzo-thiazole component. This configuration is known for imparting various pharmacological properties, making it a candidate for further research in therapeutic applications.

The primary mechanism of action of this compound involves its interaction with the 3-Chymotrypsin-like cysteine protease (3CLpro) , an enzyme crucial for the replication of SARS-CoV-2. Inhibiting this enzyme can significantly reduce viral replication, positioning the compound as a promising antiviral agent. Preliminary studies have demonstrated an IC50 value of approximately 1.28 μM against SARS-CoV-2 3CLpro, indicating substantial potency in inhibiting viral activity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target IC50 Value Notes
AntiviralSARS-CoV-2 3CLpro1.28 μMSignificant inhibition of viral replication
AntibacterialVarious bacterial strainsNot specifiedPotential for antibiotic resistance applications
Anti-inflammatoryNot specifically evaluatedNot specifiedPossible applications in inflammatory diseases

Study on Antiviral Activity

In a study evaluating various indeno-thiazole derivatives, this compound was identified as a novel inhibitor of SARS-CoV-2 3CLpro. The compound's structure was optimized through high-throughput screening, leading to the identification of its potent inhibitory effects .

Study on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) revealed that modifications to the indeno-thiazole core could enhance or diminish inhibitory activity against 3CLpro. For instance, introducing electron-withdrawing groups negatively impacted activity, while maintaining specific functional groups was crucial for retaining potency .

Q & A

Q. Key Optimization Factors :

  • Catalytic iodine or palladium-mediated cross-coupling reactions improve regioselectivity .
  • Solvent-free conditions (e.g., Eaton’s reagent) enhance reaction efficiency and reduce byproducts .

How are structural and purity characteristics validated for this compound?

Basic Research Question
Characterization relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integration (e.g., amide protons at δ 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% purity at 254 nm retention times) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Methodological Insight :

  • Radioligand binding assays using HEK293 membranes expressing human A1_1ARs quantify enhancer activity .
  • Cell-based luciferase reporter assays assess Hsp90 inhibition .

How do structural modifications influence biological activity?

Advanced Research Question
Key SAR findings include:

  • Piperidine Substitutions : 4-Hydroxy and 4-methyl groups on the piperidine ring improve Hsp90 binding (e.g., 8m vs. 8n) .
  • Arylindanone Variations : Electron-withdrawing groups (e.g., nitro) on the indeno-thiazole scaffold enhance A1_1AR selectivity over A2A_{2A}/A3_3 receptors .

Q. Experimental Design :

  • Parallel synthesis of analogs with systematic substituent changes.
  • Dose-response curves (IC50_{50}/EC50_{50}) and molecular docking (e.g., AutoDock Vina) correlate structural features with activity .

How can contradictory data on compound potency be resolved?

Advanced Research Question
Discrepancies in EC50_{50} values may arise from:

  • Receptor Expression Systems : HEK293 vs. CHO cells yield variable ligand-binding kinetics .
  • Assay Conditions : Differences in Mg2+^{2+}/GTP concentrations alter allosteric enhancer efficacy .

Q. Resolution Strategies :

  • Standardize assays using identical cell lines and buffer conditions.
  • Validate findings with orthogonal techniques (e.g., BRET for real-time receptor conformation monitoring).

What computational methods support the rational design of derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes (e.g., A1_1AR transmembrane domains) .
  • Quantum Mechanical (QM) Calculations : Optimize electron distribution in the indeno-thiazole core for enhanced π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

  • Low Yields : Multi-step reactions (e.g., cyclization) often yield <50% .
  • Purification : Column chromatography (e.g., DCM:MeOH gradients) is labor-intensive for polar intermediates .

Q. Mitigation Strategies :

  • High-throughput screening of catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) to improve efficiency .
  • Switch to preparative HPLC for final purification .

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